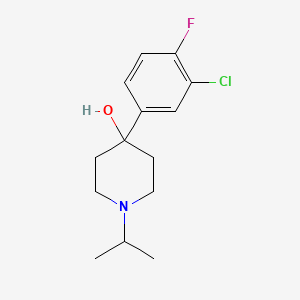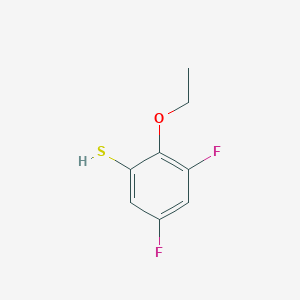
2-Bromo-3-(4-iso-butylphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(4-iso-butylphenyl)-1-propene is an organic compound that features a bromine atom attached to a propene chain, which is further substituted with a 4-iso-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-iso-butylphenyl)-1-propene typically involves the bromination of 3-(4-iso-butylphenyl)-1-propene. This can be achieved through the addition of bromine (Br2) to the double bond of the propene chain under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-iso-butylphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation. These reactions are typically carried out in polar solvents like water or alcohols.
Addition Reactions: Bromine (Br2) or hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can be used for addition reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-(4-iso-butylphenyl)-1-propanol, 3-(4-iso-butylphenyl)-1-propylamine, and 3-(4-iso-butylphenyl)-1-propylthiol.
Addition Reactions: Products include 2,3-dibromo-3-(4-iso-butylphenyl)propane and 3-(4-iso-butylphenyl)propane.
Oxidation Reactions: Products include 3-(4-iso-butylphenyl)-1,2-epoxypropane and 3-(4-iso-butylphenyl)-1,2-propanediol.
Scientific Research Applications
2-Bromo-3-(4-iso-butylphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-iso-butylphenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the propene chain are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to substitution products, or undergo addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the double bond towards electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-phenyl-1-propene
- 2-Bromo-3-(4-methylphenyl)-1-propene
- 2-Bromo-3-(4-tert-butylphenyl)-1-propene
Uniqueness
2-Bromo-3-(4-iso-butylphenyl)-1-propene is unique due to the presence of the iso-butyl group on the phenyl ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound for specific synthetic applications.
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-(2-methylpropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZRYHCAVIEHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7993198.png)







